molecular formula C24H19N3O3S B2372359 (E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 895023-62-8

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B2372359
CAS No.: 895023-62-8
M. Wt: 429.49
InChI Key: IGZTXAALXCGMQW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Properties

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide and related compounds have shown promising biological properties as antimicrobial and antiproliferative agents. A study found that specific thiazole derivatives exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential for medical applications in combating bacterial infections (Palkar et al., 2017). Furthermore, certain compounds within this group demonstrated notable anti-proliferative effects on cancer cells, suggesting potential utility in cancer research and therapy (Mansour et al., 2020).

Catalytic Activity in Oxidation Reactions

These compounds have been studied for their catalytic properties, particularly in oxidation reactions. A study involving dioxidovanadium(V) complexes with related ligands showcased their effectiveness as catalysts for olefin oxidation. This highlights the potential of N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide in industrial applications, especially in the field of organic synthesis (Ghorbanloo et al., 2017).

Potential in Drug Discovery

This compound and its derivatives have been explored in the context of drug discovery. Studies have identified that variations of this compound show potent inhibition against specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2), which is significant in the development of new drugs for diseases such as cancer (Borzilleri et al., 2006). Additionally, the structure-activity relationships of these compounds have been examined, contributing valuable insights into the design of more effective pharmaceutical agents (Stec et al., 2011).

Properties

IUPAC Name

(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c28-23(9-8-17-5-2-1-3-6-17)27(16-18-7-4-10-25-15-18)24-26-19-13-20-21(14-22(19)31-24)30-12-11-29-20/h1-10,13-15H,11-12,16H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZTXAALXCGMQW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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